5-Methoxytryptophan

Description

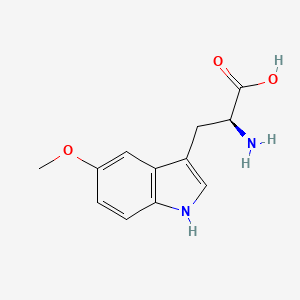

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNPSKDDJARYKK-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methoxytryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2504-22-5, 25197-96-0 | |

| Record name | 5-Methoxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025197960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHOXYTRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B7WK2X4JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methoxytryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mécanisme D'action

Target of Action

5-Methoxy-L-tryptophan, also known as (S)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid or 5-Methoxytryptophan, is an endothelial factor. It primarily targets endothelial cells, vascular smooth muscle cells, and macrophages. The compound’s role is to protect endothelial barrier function, promote endothelial repair, and control macrophage transmigration and activation.

Mode of Action

5-Methoxy-L-tryptophan interacts with its targets by inhibiting the activation of p38 MAPK and NF-κB. This results in the blocking of vascular smooth muscle cell migration and proliferation, and the control of macrophage transmigration and activation.

Biochemical Pathways

5-Methoxy-L-tryptophan is synthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 and hydroxyindole O-methyltransferase. The compound’s action affects the p38 MAPK and NF-κB pathways. Downstream effects include the protection of endothelial barrier function, promotion of endothelial repair, and control of macrophage transmigration and activation.

Pharmacokinetics

It is known that the compound is synthesized by tryptophan hydroxylase and hydroxyindole o-methyltransferase

Result of Action

The action of 5-Methoxy-L-tryptophan results in several molecular and cellular effects. It protects endothelial barrier function, promotes endothelial repair, and controls macrophage transmigration and activation. Additionally, it attenuates arterial intimal hyperplasia, defends against systemic inflammation, and prevents renal fibrosis in relevant murine models.

Analyse Biochimique

Biochemical Properties

5-Methoxy-L-tryptophan is synthesized from L-tryptophan via two enzymatic steps involving tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase. It interacts with enzymes like p38 MAPK and NF-κB, inhibiting their activation.

Cellular Effects

5-Methoxy-L-tryptophan has been found to have significant effects on various types of cells and cellular processes. It protects endothelial barrier function, promotes endothelial repair, and blocks vascular smooth muscle cell migration and proliferation. It also controls macrophage transmigration and activation.

Molecular Mechanism

The molecular mechanism of 5-Methoxy-L-tryptophan involves its interaction with biomolecules like p38 MAPK and NF-κB, leading to their inhibition. This results in changes in gene expression and cellular functions.

Temporal Effects in Laboratory Settings

It has been observed that it can defend against inflammation and inflammation-mediated tissue damage and fibrosis.

Activité Biologique

5-Methoxytryptophan (5-MTP) is a metabolite of tryptophan that has garnered attention for its diverse biological activities, particularly in the context of inflammation, cancer, and vascular health. This article reviews the latest research findings on 5-MTP's biological activity, including its mechanisms of action, therapeutic potential, and implications for various diseases.

Overview of this compound

5-MTP is produced by various human cells, including fibroblasts and endothelial cells, and is found in human serum at concentrations around 1 μM. This compound exhibits a range of physiological functions, including anti-inflammatory effects, stabilization of endothelial function, and antioxidant properties .

Anti-Inflammatory Effects

5-MTP has been shown to inhibit pro-inflammatory mediator-induced cyclooxygenase-2 (COX-2) expression and cytokine release in macrophages. It also blocks adhesion molecules on endothelial cells induced by pro-inflammatory cytokines, thereby protecting endothelial integrity .

Cancer Cell Proliferation Inhibition

Recent studies have demonstrated that 5-MTP can inhibit the proliferation of colorectal cancer (CRC) cells. It promotes apoptosis and cell cycle arrest through the PI3K/Akt/FoxO3a signaling pathway. In experiments with HCT-116 CRC cells, treatment with 5-MTP resulted in significant reductions in cell viability and increased apoptosis rates . The compound also inhibited the expression of critical proteins involved in cell survival, such as Bcl-2, while increasing pro-apoptotic markers like Caspase-3 and BAX .

Key Research Findings

- Mesenchymal Stem Cell Protection : A study indicated that 5-MTP protects mesenchymal stem cells (MSCs) from stress-induced senescence by upregulating FoxO3a and mTOR pathways. This effect was characterized by reduced expression of senescence markers (p16, p21) and decreased inflammatory cytokine secretion .

- Vascular Protective Function : 5-MTP has been shown to reduce intimal hyperplasia following arterial injury in animal models. Treatment with 5-MTP significantly decreased vascular smooth muscle cell proliferation and inflammatory cell infiltration, suggesting its potential as a therapeutic agent for vascular diseases .

- Kidney Protection : In models of acute kidney injury induced by lipopolysaccharides, 5-MTP demonstrated protective effects through modulation of mitophagy and reduction of inflammatory responses .

Data Table: Summary of Biological Activities

Case Study 1: Colorectal Cancer Treatment

A recent study explored the effects of 5-MTP on CRC cell lines (HCT-116, HCT15). The results indicated that higher concentrations of 5-MTP led to significant inhibition of cell proliferation and induction of apoptosis. The combination with PI3K/Akt inhibitors further enhanced these effects, suggesting a potential combination therapy for CRC patients resistant to conventional treatments .

Case Study 2: Vascular Injury Model

In an animal model simulating arterial injury, administration of 5-MTP resulted in a marked reduction in neointima formation compared to controls. This study highlighted the compound's ability to mitigate vascular remodeling and suggested its use as a therapeutic target in vascular diseases .

Applications De Recherche Scientifique

Cardiovascular Applications

Myocardial Protection

5-MTP has shown significant potential in protecting cardiac tissue following myocardial infarction (MI). A study demonstrated that administration of 5-MTP in a rat model post-MI resulted in:

- Reduced infarct size : The treatment decreased the area of necrotic tissue significantly.

- Improved cardiac function : Echocardiographic assessments revealed enhanced left ventricular function.

- Decreased oxidative stress : 5-MTP treatment preserved mitochondrial antioxidant enzymes and reduced levels of reactive oxygen species .

These findings suggest that 5-MTP may serve as a therapeutic agent for post-MI cardiac injury by stabilizing mitochondria and controlling oxidative stress.

Vascular Injury Protection

In another study, 5-MTP was shown to protect against vascular remodeling after arterial injury. Key outcomes included:

- Reduction in intimal thickening : Mice treated with 5-MTP exhibited a 40% reduction in neointima formation compared to controls.

- Decreased inflammatory response : The treatment led to lower expression of adhesion molecules (ICAM-1 and VCAM-1) and reduced inflammatory cell infiltration .

These results highlight the potential of 5-MTP as a therapeutic target for preventing vascular remodeling.

Anti-inflammatory and Anticancer Properties

Inhibition of Cancer Cell Proliferation

Research has indicated that 5-MTP can suppress inflammatory mediator-induced proliferation and migration of cancer cells. Specifically, it has been observed to:

- Reduce tumor growth : In vitro studies demonstrated that 5-MTP inhibited the proliferation of various cancer cell lines.

- Modulate inflammatory responses : The compound was found to downregulate pro-inflammatory cytokines, which are often involved in tumor progression .

This positions 5-MTP as a potential candidate for cancer therapy, particularly in inflammatory-associated cancers.

Cellular Senescence and Stem Cell Research

Protective Effects on Mesenchymal Stem Cells

5-MTP has been investigated for its role in protecting mesenchymal stem cells (MSCs) from stress-induced senescence. Key findings include:

- Reduction of senescence markers : Treatment with 5-MTP led to decreased expression of p16 and p21, which are markers associated with cellular aging.

- Enhanced cell proliferation : The compound improved BrdU incorporation rates in stressed MSCs, indicating enhanced proliferation .

These effects suggest that 5-MTP may be useful in stem cell therapies by promoting cell expansion and delaying senescence.

Summary Table of Applications

| Application Area | Key Findings | Potential Implications |

|---|---|---|

| Cardiovascular Health | Reduced infarct size and improved cardiac function post-myocardial infarction | Therapeutic agent for heart injury |

| Vascular Injury | Decreased intimal thickening and inflammatory response after arterial injury | Target for preventing vascular remodeling |

| Cancer Biology | Inhibition of cancer cell proliferation and migration | Potential anticancer therapy |

| Cellular Senescence | Protection against MSC senescence; enhanced proliferation | Improved outcomes in stem cell therapies |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Comparison

Mechanistic and Therapeutic Differences

Anti-Inflammatory Effects :

- 5-MTP : Blocks p38 MAPK activation, stabilizes endothelial barriers, and inhibits NLRP3 inflammasome via Nrf2/HO-1 signaling .

- Melatonin : Suppresses COX-2 and NF-κB but requires supra-pharmacological doses for anti-cancer effects compared to 5-MTP .

- Kynurenine : Promotes immune tolerance by activating aryl hydrocarbon receptor (AhR), contrasting 5-MTP’s direct anti-inflammatory action .

- Cancer Modulation: 5-MTP: Reduces HCC relapse risk and enhances sorafenib efficacy by downregulating PI3K/Akt/FoxO3a . Kynurenine: High serum Kyn predicts poor HCC prognosis, whereas high 5-MTP correlates with prolonged survival . Melatonin: Inhibits tumor growth but lacks the broad anti-metastatic activity demonstrated by 5-MTP in lung cancer models .

Fibrosis and Organ Protection :

Clinical and Biomarker Potential

- 5-MTP : Serum levels >2.5 ng/mL predict 3-year HCC survival rates of 75% vs. 40% in low-5-MTP patients. Combined with low Kyn, predictive accuracy improves to 85% .

- Kynurenine: Elevated Kyn/Trp ratio indicates IDO activation and poor response to immunotherapy in colorectal cancer .

- 5-HTP : Used clinically to boost serotonin in depression but lacks 5-MTP’s anti-cancer or anti-inflammatory applications .

Méthodes De Préparation

Enzymatic Synthesis in Human Cells

5-MTP is endogenously synthesized in fibroblasts, vascular endothelial cells, and epithelial cells through a two-step enzymatic pathway. The process begins with the hydroxylation of L-tryptophan by tryptophan hydroxylase-1 (TPH-1), yielding 5-hydroxytryptophan (5-HTP). Hydroxyindole O-methyltransferase (HIOMT) subsequently transfers a methyl group from S-adenosylmethionine (SAM) to 5-HTP, producing 5-MTP. This pathway operates at a pH range of 6.8–7.4 and requires tetrahydrobiopterin (BH₄) as a cofactor for TPH-1 activity.

Regulatory Factors

-

TPH-1 Expression : Limited to specific cell types, including fibroblasts and endothelial cells, restricting large-scale biosynthesis.

-

HIOMT Localization : Predominantly mitochondrial, necessitating subcellular compartmentalization for efficient methylation.

-

Feedback Inhibition : 5-MTP suppresses pro-inflammatory cytokines like COX-2 and IL-6, indirectly modulating its own synthesis by reducing cellular oxidative stress.

Microbial Fermentation for 5-MTP Production

Strain Selection and Optimization

Microbial synthesis offers a scalable alternative to enzymatic methods. Aerobacter aerogenes (IFO 3317) and Candida pelrophilum (ATCC 20226) are prominent strains for L-5-MTP production. These organisms express tryptophan synthase and O-methyltransferase analogs, enabling the conversion of 5-methoxyindole (5-MI) and serine into 5-MTP via a β-substitution reaction.

Culture Conditions

Downstream Processing

Post-fermentation, 5-MTP is purified using a combination of solvent extraction and crystallization:

Chemical Synthesis Approaches

Historical Methods and Limitations

Early chemical routes, such as the Cook et al. (1951) method, involved condensing 5-methoxygramine with acetamide. However, these produced racemic (DL) mixtures, necessitating costly optical resolution. The Nagasaki method (1955) utilized formamide malonate ester but suffered from low yields (<20%) and side reactions.

Modern Catalytic Strategies

Recent advances employ asymmetric catalysis to directly synthesize L-5-MTP:

-

Chiral Palladium Complexes : Achieve 80–85% enantioselectivity in alkylation reactions.

-

Enzyme Mimetics : Synthetic HIOMT analogs methylate 5-HTP with 70% efficiency under mild conditions.

Analytical Validation of 5-MTP

Quantification Techniques

-

Xanthydrol Colorimetry : Detects 5-MTP at concentrations ≥0.1 μM via violet chromogen formation.

-

High-Performance Liquid Chromatography (HPLC) : Resolves 5-MTP from tryptophan metabolites with a retention time of 8.2 min (C18 column, 0.1% TFA/acetonitrile gradient).

-

Mass Spectrometry : Confirms molecular ion peaks at m/z 250.1 [M+H]⁺ and 272.1 [M+Na]⁺ .

Q & A

Basic Research Questions

Q. What are the key enzymatic pathways involved in 5-MTP synthesis, and how can researchers validate these pathways experimentally?

- 5-MTP is synthesized from tryptophan via hydroxylation by tryptophan hydroxylase (TPH-1/2) to form 5-hydroxytryptophan, followed by methylation via hydroxyindole-O-methyltransferase (HIOMT). To validate these pathways, researchers can:

- Use siRNA or CRISPR-Cas9 to knock down TPH or HIOMT genes and measure 5-MTP levels via HPLC or LC-MS .

- Apply inhibitors like para-chlorophenylalanine (TPH inhibitor) to confirm enzyme dependency in cell lines (e.g., fibroblasts or endothelial cells) .

Q. How can 5-MTP levels be quantitatively measured in biological samples, and what are the limitations of current methods?

- Methods :

- LC-MS/MS : Gold standard for sensitivity and specificity, validated in plasma and tissue homogenates .

- ELISA : Commercially available kits (e.g., for human plasma) but require cross-validation with LC-MS due to potential cross-reactivity with tryptophan metabolites .

Advanced Research Questions

Q. What experimental models are optimal for studying 5-MTP’s anti-cancer effects, and how can apoptosis assays be standardized?

- In vitro models :

- Colorectal cancer (CRC) cell lines (e.g., HCT116, SW480) treated with 5-MTP (50–200 μM) to assess apoptosis via Annexin V/PI staining and caspase-3 activation .

- Co-culture systems with fibroblasts to mimic tumor microenvironments, as fibroblasts secrete 5-MTP to inhibit cancer cell invasion .

- In vivo models :

- Xenograft mice injected with 5-MTP (25–50 mg/kg, i.p.) to evaluate tumor growth suppression via caliper measurements and immunohistochemistry (Ki-67, TUNEL) .

Q. How does 5-MTP modulate the PI3K/Akt/FoxO3a pathway in colorectal cancer, and what are conflicting findings in the literature?

- Mechanism : 5-MTP induces apoptosis in CRC by downregulating PI3K/Akt, leading to FoxO3a dephosphorylation and nuclear translocation. This activates pro-apoptotic genes (e.g., Bim) .

- Contradictions : Some studies report 5-MTP upregulates mTOR in mesenchymal stem cells, suggesting context-dependent effects .

- Methodological resolution : Use isoform-specific PI3K inhibitors (e.g., LY294002) to dissect pathway crosstalk in CRC vs. non-cancer cells .

Q. What is the role of 5-MTP in endothelial barrier protection, and how can p38 MAPK activation be experimentally inhibited?

- Key mechanism : 5-MTP blocks p38 MAPK phosphorylation induced by VEGF, TNF-α, or LPS, preserving VE-cadherin integrity and reducing endothelial permeability .

- Experimental validation :

- Use p38 inhibitors (SB202190) in HUVECs to mimic 5-MTP’s effects.

- Quantify barrier function via transwell assays with FITC-dextran .

Q. How do researchers reconcile discrepancies in 5-MTP’s anti-inflammatory effects across different disease models?

- Conflicting data :

- In sepsis-induced cardiomyopathy, 5-MTP suppresses NLRP3 inflammasome and IL-1β via NF-κB inhibition .

- In acute lung injury, it inhibits NLRP3 via Nrf2/HO-1 activation .

Methodological Challenges and Solutions

Q. What are the limitations of current in vivo studies on 5-MTP, and how can translational relevance be improved?

- Limitations :

- Most studies use murine models, but 5-MTP pharmacokinetics in humans remain undefined .

- Dosing regimens (e.g., 25–50 mg/kg in mice) may not scale linearly to humans.

- Solutions :

- Phase 0 microdosing trials with isotopic labeling (e.g., ¹⁴C-5-MTP) to track bioavailability .

- Multi-omics integration (proteomics + metabolomics) to identify biomarkers for patient stratification .

Q. How can researchers address the dual role of 5-MTP in fibrosis (anti-fibrotic vs. pro-repair)?

- Experimental design :

- Use TGF-β-induced fibrosis models (e.g., hepatic stellate cells or lung fibroblasts) to test 5-MTP’s dose-dependent effects on SMAD3 phosphorylation .

- Contrast outcomes with genetic models (e.g., HIOMT-KO mice) to isolate 5-MTP’s contribution .

Future Directions

Q. What gaps exist in understanding 5-MTP’s role in immunometabolism, and what tools can bridge these gaps?

- Unanswered questions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.